Cas no 1443328-64-0 (ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE)

ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATEは、有機合成化学において重要なチオエステル化合物です。この化合物は、フッ素置換基とメチル基を有する芳香環と、反応性の高いオキソアセテート基を結合した構造を持ちます。その特異な構造により、医薬品中間体や機能性材料の合成において優れた反応性を示します。特に、求核置換反応や縮合反応における高い反応効率が特徴で、複雑な分子骨格の構築に有用です。フッ素原子の導入により、分子の極性や生体利用性を調整可能な点も利点です。実験室規模から工業的生産まで、幅広い合成プロセスに対応します。

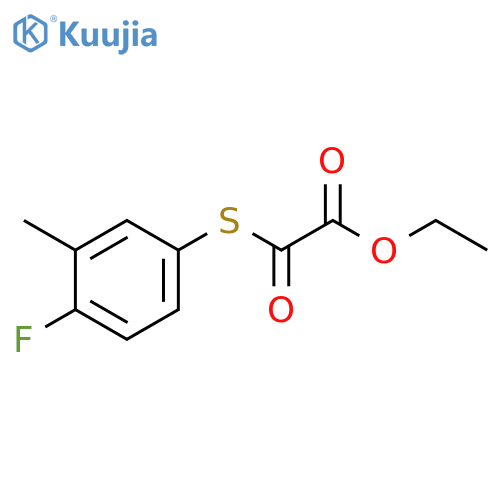

1443328-64-0 structure

商品名:ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE

CAS番号:1443328-64-0

MF:C11H11FO3S

メガワット:242.266645669937

MDL:MFCD15145753

CID:5209373

ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE 化学的及び物理的性質

名前と識別子

-

- ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE

-

- MDL: MFCD15145753

- インチ: 1S/C11H11FO3S/c1-3-15-10(13)11(14)16-8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3

- InChIKey: BOSNSJWSSWYNLP-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C(SC1=CC=C(F)C(C)=C1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A769361-1g |

Ethyl 2-((4-fluoro-3-methylphenyl)thio)-2-oxoacetate |

1443328-64-0 | 97% | 1g |

$441.0 | 2024-04-23 | |

| abcr | AB434503-1 g |

Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate |

1443328-64-0 | 1g |

€594.40 | 2023-04-23 | ||

| abcr | AB434503-1g |

Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate; . |

1443328-64-0 | 1g |

€1621.70 | 2025-02-15 | ||

| abcr | AB434503-5g |

Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate |

1443328-64-0 | 5g |

€1373.40 | 2023-09-04 | ||

| Crysdot LLC | CD12142624-5g |

Ethyl 2-((4-fluoro-3-methylphenyl)thio)-2-oxoacetate |

1443328-64-0 | 97% | 5g |

$1177 | 2024-07-23 | |

| Crysdot LLC | CD12142624-1g |

Ethyl 2-((4-fluoro-3-methylphenyl)thio)-2-oxoacetate |

1443328-64-0 | 97% | 1g |

$437 | 2024-07-23 | |

| abcr | AB434503-5 g |

Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate |

1443328-64-0 | 5g |

€1,373.40 | 2023-04-23 | ||

| Crysdot LLC | CD12142624-10g |

Ethyl 2-((4-fluoro-3-methylphenyl)thio)-2-oxoacetate |

1443328-64-0 | 97% | 10g |

$1882 | 2024-07-23 | |

| Crysdot LLC | CD12142624-25g |

Ethyl 2-((4-fluoro-3-methylphenyl)thio)-2-oxoacetate |

1443328-64-0 | 97% | 25g |

$3393 | 2024-07-23 |

ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1443328-64-0 (ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE) 関連製品

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443328-64-0)ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE

清らかである:99%

はかる:1g

価格 ($):397.0